
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide, also known as FC-3, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of oxochromene derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. It may also induce apoptosis by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase IIα and HDAC6, which are involved in cancer cell growth and survival. N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has been reported to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good purity and yield. It has also been found to exhibit potent anti-cancer properties, making it a promising candidate for cancer research. However, N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has some limitations as well. It has not yet been tested in clinical trials and its safety profile is not fully known. In addition, the exact mechanism of action of N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide is not yet fully understood, which may limit its potential use in certain applications.
Future Directions
There are several future directions for studying N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide. Further studies are needed to better understand its mechanism of action and its potential use in cancer research. Studies are also needed to determine its safety profile and potential side effects. In addition, N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide may have potential applications in other fields such as neurodegenerative diseases and inflammation. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide involves the reaction of 4-fluoro-2-methylaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with acid to form the final compound, N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide. This method has been reported to yield N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide in good purity and yield.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10-8-12(18)6-7-14(10)19-16(20)13-9-11-4-2-3-5-15(11)22-17(13)21/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKYRLLXHPADRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


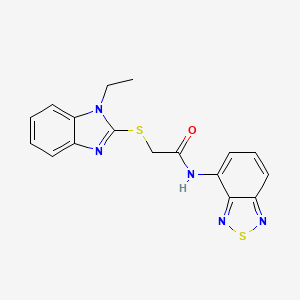
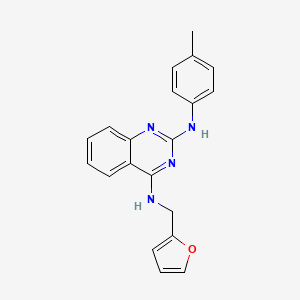
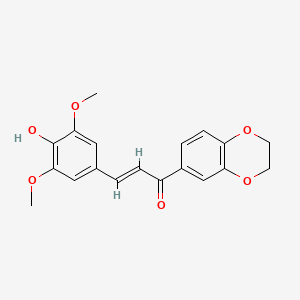
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)

![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
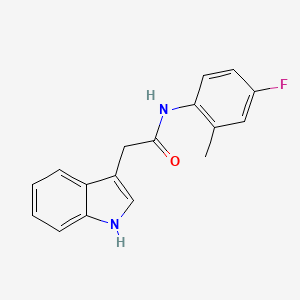
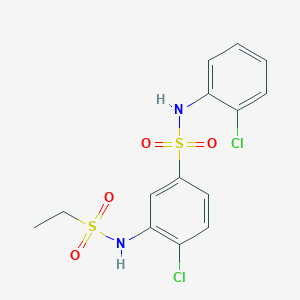
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)
